5-Methyl-1,2,4-thiadiazol-3-amine

Description

Significance of the 1,2,4-Thiadiazole (B1232254) Heterocyclic System in Organic Chemistry

The 1,2,4-thiadiazole ring system is a five-membered heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This structural motif is of considerable importance in organic and medicinal chemistry due to its diverse applications. isres.orgrsc.org Derivatives of 1,2,4-thiadiazole are recognized for their stability, which is attributed to the aromatic nature of the ring. isres.org This stability allows for a wide range of chemical modifications, making them versatile building blocks in the synthesis of more complex molecules. rsc.org

The 1,2,4-thiadiazole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. researchgate.netresearchgate.netnih.gov This has led to the incorporation of the 1,2,4-thiadiazole moiety into various compounds with a broad spectrum of biological activities. researchgate.net For instance, some 1,2,4-thiadiazole derivatives have been investigated for their potential as enzyme inhibitors, where the N-S bond of the thiadiazole ring can react with cysteine residues in proteins. researchgate.net The resemblance of the 1,2,4-thiadiazole structure to the pyrimidine (B1678525) moiety has also contributed to its prominence in the design of biologically active molecules. isres.org

The synthesis of the 1,2,4-thiadiazole ring has been an active area of research, with various methods developed, including oxidative ring closure and multicomponent reactions. isres.org Recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. rsc.orgorganic-chemistry.org

Historical Development of 5-Methyl-1,2,4-thiadiazol-3-amine Research and Discovery

The first reported synthesis of this compound dates back to 1954. mdpi.comresearchgate.net The initial synthesis involved the reaction of an in situ generated N-haloacetamidine with a metal thiocyanate (B1210189). mdpi.com This early work laid the groundwork for subsequent investigations into the compound's properties and potential applications.

Over the years, research on this compound has evolved, with its identification as a component in various functional molecules. It has been explored as a potential pesticide and as a structural element in azo dyes and certain cephalosporin (B10832234) antibiotics. mdpi.comresearchgate.net

A significant development in the study of this compound was the refinement of its synthesis and purification methods. Early procedures often resulted in the product being mixed with inorganic salts, and purification by recrystallization from water proved to be challenging. mdpi.com Later, an improved isolation procedure using Soxhlet extraction with dichloromethane (B109758) was reported, allowing for the preparation of the pure compound on a multi-gram scale without the need for chromatography. mdpi.comresearchgate.net This advancement facilitated more accurate characterization of its physical and spectroscopic properties.

There have been discrepancies in the reported physical and spectroscopic data for this compound over time. For instance, early reports had limited spectroscopic information, and some later publications contained erroneous data regarding its melting point and NMR spectra. mdpi.comresearchgate.net A 2018 study provided corrected 1H and 13C-NMR and IR data, and confirmed the molecular structure through X-ray diffraction. mdpi.comresearchgate.net This crystallographic analysis revealed an elaborate two-dimensional hydrogen-bonded network of molecules in the solid state. mdpi.comresearchgate.net

Scope of Academic Inquiry into the Compound's Synthetic, Structural, and Reactive Properties

Academic inquiry into this compound has encompassed its synthesis, structural elucidation, and reactivity. The primary synthetic route involves the reaction of acetamidine (B91507) hydrochloride with bromine and sodium methoxide (B1231860) to form an N-bromoacetamidine intermediate, which then reacts with potassium thiocyanate. mdpi.com

Table 1: Key Synthetic Steps for this compound

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | Acetamidine hydrochloride, Bromine, Sodium methoxide | N-bromoacetamidine |

Structurally, the molecule has been characterized using various spectroscopic techniques. The corrected NMR data provided crucial insights into its electronic environment. mdpi.comresearchgate.net

Table 2: Corrected NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) |

|---|---|---|

| 1H | CD3OD | 2.44 (s, 3H, CH3), 4.88 (br s, 2H, NH2) |

| 13C | CD3OD | 15.2 (CH3), 170.8 (C-3), 184.9 (C-5) |

| 1H | (CD3)2SO | 2.33 (s, 3H, CH3), 7.61 (br s, 2H, NH2) |

| 13C | (CD3)2SO | 14.5 (CH3), 169.5 (C-3), 182.7 (C-5) |

Data from Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977. mdpi.com

The reactivity of the 1,2,4-thiadiazole ring, in general, has been studied, with the 5-position being the most reactive site for nucleophilic substitution. isres.org Electrophilic reactions are less common. isres.org The chemical properties of this compound are influenced by the presence of the methyl and amino substituents.

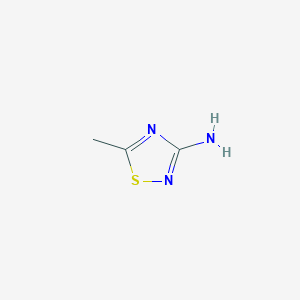

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-2-5-3(4)6-7-2/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTJCIZGMCJHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482218 | |

| Record name | 5-Methyl-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27182-55-4 | |

| Record name | 5-Methyl-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2,4-thiadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 1,2,4 Thiadiazol 3 Amine

Early Synthetic Pathways and Associated Challenges

The initial synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine, first reported in 1954, laid the groundwork for subsequent methodological developments. researchgate.net These early methods, however, were not without their difficulties, particularly concerning the generation of key intermediates and the purification of the final product.

Reactions Involving In Situ Generated N-Haloacetamidine Intermediates

A common early route to this compound involves the reaction of an N-haloacetamidine, generated in the reaction mixture (in situ), with a metal thiocyanate (B1210189). researchgate.netmdpi.com For instance, one procedure involves the simultaneous addition of bromine and sodium methoxide (B1231860) in methanol (B129727) to acetamidine (B91507) hydrochloride. researchgate.net This process generates the N-bromoacetamidine intermediate, which then reacts with a thiocyanate salt to form the desired 1,2,4-thiadiazole (B1232254) ring. researchgate.net

Contemporary Synthetic Strategies for the 1,2,4-Thiadiazole Ring System Formation

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing the 1,2,4-thiadiazole core. These strategies often offer advantages in terms of yield, substrate scope, and reaction conditions.

Oxidative Ring Closure Approaches

Oxidative ring closure is a prominent modern strategy for synthesizing 1,2,4-thiadiazoles. This approach often involves the intramolecular formation of a nitrogen-sulfur bond in a suitable precursor.

One such method is the oxidative dimerization of thioamides. acs.org Various oxidizing agents can be employed for this transformation. acs.org Vanadium-dependent haloperoxidase enzymes have also been utilized for the oxidative dimerization of thioamides, offering a biocatalytic route to 1,2,4-thiadiazoles. acs.orgnih.gov This enzymatic approach relies on a halide recycling mechanism and involves two distinct enzyme-mediated sulfur halogenation events. acs.orgnih.gov

Another strategy involves the intramolecular oxidative S-N bond formation of imidoyl thioureas. organic-chemistry.org This can be achieved using reagents like phenyliodine(III) bis(trifluoroacetate) or through electro-oxidative methods, which provide a catalyst- and oxidant-free alternative. organic-chemistry.org Additionally, a transition-metal-free synthesis involves the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by in situ intramolecular dehydrogenative N-S bond formation. organic-chemistry.org

A one-pot synthesis of 3-amino-5-acyl-1,2,4-thiadiazoles has been developed using a copper(II) catalyst and air. rsc.org This method involves a benzylic oxidation–oxidative heterocyclization sequence of an N1-acetyl-N3-thioacylguanidine. rsc.org

| Oxidative Ring Closure Method | Key Reagents/Catalysts | Precursor | Product |

| Oxidative Dimerization | Vanadium-dependent haloperoxidases | Thioamides | 1,2,4-Thiadiazoles |

| Intramolecular S-N Bond Formation | Phenyliodine(III) bis(trifluoroacetate) or Electro-oxidation | Imidoyl thioureas | 3-Substituted-5-arylamino-1,2,4-thiadiazoles |

| Tandem Thioacylation and Cyclization | Base (e.g., NaH) | Amidines and Dithioesters/Isothiocyanates | 3,5-Disubstituted-1,2,4-thiadiazoles |

| Benzylic Oxidation-Heterocyclization | Copper(II) catalyst, Air | N1-acetyl-N3-thioacylguanidine | 3-Amino-5-acyl-1,2,4-thiadiazole |

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and they have been applied to the synthesis of thiadiazole derivatives. For example, a one-pot multicomponent reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid has been used to synthesize new 1,3,4-thiadiazole-thiazolidine-4-one hybrids. nih.gov While not directly forming the 1,2,4-thiadiazole ring, this demonstrates the utility of MCRs in building molecules containing a thiadiazole core.

Oxidation of Thioacylguanidines for 5-Substituted 1,2,4-Thiadiazol-3-aminesresearchgate.net

The synthesis of 5-substituted 1,2,4-thiadiazol-3-amine (B1320933) scaffolds can be achieved through the oxidative cyclization of thioacylguanidines. This method provides a direct route to the 1,2,4-thiadiazole ring system. The general principle involves an intramolecular cyclization reaction driven by an oxidizing agent, where a sulfur-nitrogen bond and a nitrogen-carbon double bond are formed to create the heterocyclic ring.

A key example of this methodology is the oxidative cyclization of N¹-carbamoyl-N³-thiobenzoylguanidine. The identity of the resulting product, 5-phenyl-3-ureido-1,2,4-thiadiazole, confirms the structural outcome of this synthetic pathway. rsc.org This reaction validates that the oxidation of a thioacylguanidine derivative, where the acyl group will ultimately be at the 5-position of the thiadiazole ring, is a viable strategy for accessing this class of compounds. The process underscores the utility of designing precursors that contain the necessary N-C-N-C-S framework, which can be readily cyclized under oxidative conditions.

Precursor Design and Chemical Transformations for this compound Synthesis

A common and effective method for the synthesis of this compound, also known as 5-amino-3-methyl-1,2,4-thiadiazole, involves the reaction of a specially prepared precursor, an N-haloacetamidine, with a thiocyanate salt. researchgate.netmdpi.com This approach does not isolate the reactive intermediate, generating it in situ for immediate conversion to the final product. mdpi.com

The synthesis starts from readily available acetamidine hydrochloride. researchgate.netmdpi.com The process involves the simultaneous addition of bromine and a base, such as sodium methoxide in methanol, to a cooled solution of acetamidine hydrochloride. mdpi.com This generates a highly reactive N-bromoacetamidine intermediate. This intermediate is not isolated but is made to react directly with a thiocyanate salt, like potassium thiocyanate, which is added to the reaction mixture. researchgate.net The subsequent cyclization reaction yields this compound.

A significant challenge in this synthesis is the separation of the final product from inorganic salts that are formed as byproducts. researchgate.netmdpi.com While original methods relied on recrystallization from water, more recent procedures have developed improved isolation techniques. researchgate.net One such improved workup involves evaporating the reaction filtrate and subjecting the residual solid to Soxhlet extraction with a suitable solvent like dichloromethane (B109758). This allows for the isolation of pure this compound on a multi-gram scale without the need for column chromatography, achieving a notable yield. mdpi.com

The table below outlines the reactants and yield for a specific reported synthesis. mdpi.com

| Reactant/Reagent | Molar Amount/Volume | Role |

| Acetamidine hydrochloride | 0.53 mol | Precursor |

| Methanol | 250 mL + 300 mL | Solvent |

| Bromine | 0.53 mol | Halogenating Agent |

| Sodium | 1.04 mol | Base (as Sodium Methoxide) |

| Product | Yield | |

| This compound | 47% |

Structural Elucidation and Advanced Characterization of 5 Methyl 1,2,4 Thiadiazol 3 Amine

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods have been instrumental in confirming the molecular structure of 5-Methyl-1,2,4-thiadiazol-3-amine, offering detailed insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Assignments and Interpretations

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy have been employed to elucidate the structure of this compound in solution. The chemical shifts are indicative of the electronic environment of the nuclei.

In deuterated dimethyl sulfoxide (B87167) (CD₃SOCD₃), the ¹H NMR spectrum shows a broad singlet at approximately 7.82 ppm, which is attributed to the two protons of the amine (NH₂) group. The methyl (CH₃) group protons appear as a sharp singlet at 2.23 ppm. mdpi.com When dissolved in deuterated methanol (B129727) (CD₃OD), the methyl proton signal shifts slightly to 2.31 ppm. mdpi.com

The ¹³C NMR spectrum in CD₃SOCD₃ reveals three distinct signals. The two carbon atoms within the 1,2,4-thiadiazole (B1232254) ring resonate at δ 183.2 and δ 169.2. The methyl carbon gives a signal at δ 18.7. mdpi.com In CD₃OD, these shifts are observed at δ 185.6, δ 171.0, and δ 18.5, respectively. mdpi.com It is noteworthy that previously reported ¹³C NMR data with a chemical shift of 133.80 ppm for a ring carbon has been identified as erroneous. mdpi.com

¹H NMR Chemical Shifts (δ, ppm)

| Functional Group | CD₃SOCD₃ | CD₃OD |

|---|---|---|

| NH₂ | 7.82 (br s, 2H) | - |

| CH₃ | 2.23 (s, 3H) | 2.31 (s) |

¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Atom | CD₃SOCD₃ | CD₃OD |

|---|---|---|

| C (ring) | 183.2 | 185.6 |

| C (ring) | 169.2 | 171.0 |

| CH₃ | 18.7 | 18.5 |

Infrared (IR) Spectroscopy: Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule by analyzing their characteristic vibrational frequencies. The IR spectrum of this compound, recorded using Attenuated Total Reflectance (ATR), displays several key absorption bands. mdpi.com

The N-H stretching vibrations of the primary amine group are observed at 3265 cm⁻¹ and 3073 cm⁻¹. mdpi.com A prominent band at 1645 cm⁻¹ corresponds to the N-H scissoring vibration. wpmucdn.com The C=N stretching within the thiadiazole ring is assigned to the absorption at 1537 cm⁻¹. mdpi.com Other significant peaks include those at 1489, 1379, 1331, 1123, 997, and 808 cm⁻¹, which are associated with various stretching and bending modes of the molecule. mdpi.com Notably, a previously reported peak at 2050 cm⁻¹ attributed to "N=C-S" was found to be absent in more recent, accurate spectra. mdpi.com

Key IR Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3265, 3073 | N-H stretch |

| 1645 | N-H scissoring |

| 1537 | C=N stretch |

| 1489, 1379, 1331 | Various stretching and bending modes |

| 1123, 997, 808 | Fingerprint region |

Mass Spectrometry (MS): Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. While detailed fragmentation patterns for this compound are not extensively reported in the provided search results, the molecular formula is confirmed as C₃H₅N₃S, with a molecular weight of 115.15 g/mol . mdpi.com In high-resolution mass spectrometry (HR-MS), related thiadiazole structures exhibit predictable fragmentation, often involving the loss of small molecules like N₂ or cleavage of side chains. nih.govnih.gov

X-ray Diffraction Analysis of the Solid-State Structure

X-ray diffraction analysis of single crystals provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation, Bond Lengths, and Bond Angles within the 1,2,4-Thiadiazole Ring

The crystal structure of this compound reveals a planar 1,2,4-thiadiazole ring. mdpi.com The unit cell contains two crystallographically distinct but very similar molecules. researchgate.net

The sulfur atom in the ring forms relatively long bonds to both a carbon and a nitrogen atom, with an internal angle close to 90°. mdpi.com This is compensated by a wider angle of approximately 120° at the carbon atom bearing the methyl group. mdpi.com The remaining internal angles of the ring are near the expected 108° for a regular pentagon. mdpi.com These bond lengths and angles are in good agreement with those observed in other simple 1,2,4-thiadiazole structures. researchgate.net

Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9923(4) |

| b (Å) | 7.8291(5) |

| c (Å) | 10.8037(7) |

| α (°) | 82.329(5) |

| β (°) | 89.896(5) |

| γ (°) | 66.020(5) |

| V (ų) | 534.65(6) |

| Z | 4 |

Crystal data for C₃H₅N₃S, M = 115.15 g·mol⁻¹ mdpi.com

Crystallographic Insights into Intermolecular Hydrogen Bonding Networks and Crystal Packing

The crystal structure of this compound is significantly influenced by an extensive network of intermolecular hydrogen bonds. mdpi.com Each amino (NH₂) group participates in hydrogen bonding with both the N-2 and N-4 nitrogen atoms of adjacent molecules. mdpi.com

Analysis of Distinct Molecules within the Unit Cell and Their Interactions

X-ray diffraction analysis reveals that the crystal structure of this compound (also known as 5-amino-3-methyl-1,2,4-thiadiazole) contains two distinct, yet structurally very similar, molecules within the asymmetric unit cell. researchgate.net The bond lengths and angles within each of these molecules are consistent with those observed in other simple 1,2,4-thiadiazole compounds. researchgate.net

Specifically, the thiadiazole ring exhibits characteristic bond lengths and angles. The sulfur atom is bonded to both a carbon and a nitrogen atom with relatively long bond lengths, and it possesses an internal ring angle of approximately 92°. This is balanced by a wide angle of about 120° at the carbon atom bonded to the methyl group, while the other internal ring angles are close to the 108° typical for a regular pentagonal ring. researchgate.net

Table 1: Selected Bond Lengths and Angles for the Two Distinct Molecules in the Unit Cell Data sourced from Aitken, R. A., & Slawin, A. M. Z. (2018). researchgate.net

| Bond/Angle | Molecule 1 (Å or °) | Molecule 2 (Å or °) |

|---|---|---|

| S(1)-N(2) / S(11)-N(12) | 1.682(1) | 1.686(1) |

| N(2)-C(3) / N(12)-C(13) | 1.317(2) | 1.320(2) |

| C(3)-N(4) / C(13)-N(14) | 1.374(2) | 1.369(2) |

| N(4)-C(5) / N(14)-C(15) | 1.333(2) | 1.334(2) |

| C(5)-S(1) / C(15)-S(11) | 1.740(1) | 1.746(2) |

| S(1)-N(2)-C(3) / S(11)-N(12)-C(13) | 107.93(9) | 107.69(9) |

| N(2)-C(3)-N(4) / N(12)-C(13)-N(14) | 119.7(1) | 120.1(1) |

| C(3)-N(4)-C(5) / C(13)-N(14)-C(15) | 109.0(1) | 108.9(1) |

| N(4)-C(5)-S(1) / N(14)-C(15)-S(11) | 111.34(9) | 111.37(9) |

| C(5)-S(1)-N(2) / C(15)-S(11)-N(12) | 92.03(6) | 91.89(6) |

The crystal packing is heavily influenced by an extensive network of hydrogen bonds, resulting in a layered, two-dimensional structure. researchgate.net Each amino (NH₂) group acts as a hydrogen bond donor, forming interactions with the nitrogen atoms at both the N-2 and N-4 positions of neighboring molecules. This intricate network creates several notable supramolecular arrangements. These include pairs of molecules linked by "head-to-tail" N-H···N(4) interactions, as well as larger 20-membered rings formed exclusively through N-H···N(2) interactions, where the four sulfur atoms point inwards. Furthermore, 24-membered rings are also present, which involve both N-H···N(2) and N-H···N(4) hydrogen bonds and feature four methyl groups directed towards the center of the ring. researchgate.net

Tautomeric Equilibria and Spectroscopic/Structural Manifestations of the Amino Group

The compound this compound exists predominantly as the amino tautomer, a fact supported by comprehensive spectroscopic and structural data. While amino-imino tautomerism is a possibility in such heterocyclic systems, the evidence from X-ray crystallography, NMR, and IR spectroscopy confirms the amino form. researchgate.net

Spectroscopic analysis has been crucial in correcting previously misreported data for this compound. researchgate.net The authentic ¹H and ¹³C-NMR data are fully consistent with the established structure. researchgate.net

Table 2: Corrected NMR Spectroscopic Data Data sourced from Aitken, R. A., & Slawin, A. M. Z. (2018). researchgate.net

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | CD₃OD | 2.41 (s, 3H, CH₃), 7.00 (br s, 2H, NH₂) |

| ¹H | (CD₃)₂SO | 2.33 (s, 3H, CH₃), 7.18 (br s, 2H, NH₂) |

| ¹³C | CD₃OD | 14.8 (CH₃), 170.8 (C-3), 185.1 (C-5) |

| ¹³C | (CD₃)₂SO | 14.3 (CH₃), 169.1 (C-3), 183.8 (C-5) |

The previously reported ¹³C signal at 133.80 ppm has been shown to be erroneous, with corrected values for the two ring carbons appearing at approximately 169-170 ppm and 183-185 ppm, which is consistent with other characterized 1,2,4-thiadiazoles. researchgate.net

Reactivity Patterns and Mechanistic Investigations of 5 Methyl 1,2,4 Thiadiazol 3 Amine

Nucleophilic Reactivity of the 1,2,4-Thiadiazole (B1232254) Ring System

The 1,2,4-thiadiazole ring system is generally susceptible to nucleophilic attack, a characteristic attributed to the electron-withdrawing nature of the nitrogen atoms, which reduces electron density at the ring carbons.

The 5-position of the 1,2,4-thiadiazole ring is a primary site for nucleophilic substitution reactions. isres.org This reactivity is a consequence of the electronic distribution within the heterocyclic ring. The presence of two nitrogen atoms in the ring makes the carbon atoms electron-deficient and thus prone to attack by nucleophiles. nih.gov Halogenated 1,3,4-thiadiazoles, for instance, are important intermediates where the halogen atom is readily displaced by nucleophiles. nih.gov

The substituents at the 3- and 5-positions significantly modulate the reactivity of the 1,2,4-thiadiazole ring. The presence of an amino group at the 3-position and a methyl group at the 5-position in 5-Methyl-1,2,4-thiadiazol-3-amine has distinct electronic effects.

Research on substituted 1,3,4-thiadiazoles has shown that electron-donating groups can facilitate electrophilic substitution reactions. chemicalbook.com In the case of this compound, the combined electron-donating effects of the methyl and amino groups would likely increase the nucleophilicity of the ring compared to the unsubstituted 1,2,4-thiadiazole.

Electrophilic Reactivity of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole ring is generally considered to be electron-deficient and, therefore, has very low reactivity towards electrophiles. isres.org The presence of two pyridine-like nitrogen atoms makes the carbon atoms electron-poor, rendering them inert to most electrophilic substitution reactions. chemicalbook.com

However, the presence of electron-donating substituents, such as the amino and methyl groups in this compound, can increase the electron density on the ring, making it more susceptible to electrophilic attack than the unsubstituted parent ring. chemicalbook.com The nitrogen atoms of the ring, being the most electron-rich centers, are the preferential sites for electrophilic attack, such as N-alkylation or N-acylation. chemicalbook.com

Functionalization and Derivatization Reactions of the Amino Moiety

The amino group of this compound is a key site for functionalization and derivatization, allowing for the synthesis of a wide range of derivatives with diverse properties. The reactivity of this amino group is well-documented in the broader context of amino-substituted thiadiazoles.

The amino group can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases. For example, 2-amino-1,3,4-thiadiazole (B1665364) can be acylated with chloroacetyl chloride to form an intermediate that can then be reacted with various secondary amines to yield N-substituted acetamide (B32628) derivatives. nih.gov Similarly, the amino group can react with dicarbonyl compounds to form various fused-ring systems. nih.gov

The derivatization of the amino group is a common strategy in the development of new compounds with specific biological activities. For instance, a series of 3-aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoles have been synthesized and screened for anticonvulsant activity. nih.gov

Table 1: Examples of Functionalization Reactions of the Amino Group in Thiadiazoles

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | nih.gov |

| 2-Amino thiadiazole | Dicarbonyl compounds | Fused-ring systems | nih.gov |

Ring Transformations, Stability under Various Conditions, and Degradation Mechanisms

1,2,4-Thiadiazoles are generally stable compounds due to the aromatic nature of the ring. isres.org Those with substituents at the 3- and 5-positions tend to be more stable towards acids, alkalis, oxidizing agents, and reducing agents. isres.org However, under certain conditions, the thiadiazole ring can undergo transformations or degradation.

In strongly basic conditions, the thiadiazole ring can undergo cleavage. chemicalbook.commdpi.com For example, the reaction of 1,2,4-thiadiazoles with the cysteine sulfur of proteins can lead to the opening of the thiadiazole ring through cleavage of the N-S bond, forming a disulfide bond. researchgate.net This reactivity is a key mechanism for the biological activity of some 1,2,4-thiadiazole-based inhibitors. researchgate.net

Ring transformation reactions are also known to occur. For instance, some 2-chloro and 2-amino substituted thiadiazoles can undergo rearrangement through a ring-opening and subsequent ring-closure mechanism to form 4N-substituted 1,3,4-thiadiazole-5(1)-thiones. nih.gov While specific studies on the degradation of this compound are not extensively detailed in the provided search results, the general stability and reactivity patterns of substituted 1,2,4-thiadiazoles provide a framework for understanding its likely behavior. The formation of opened intermediates of 1,2,4-thiadiazole could lead to highly reactive species like mercapto-amidines. google.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,4-Thiadiazole |

| 1,3,4-Thiadiazole |

| 2-Aminothiazole |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine |

| Chloroacetyl chloride |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide |

| 3-Aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazole |

| 4N-Substituted 1,3,4-thiadiazole-5(1)-thione |

Computational and Theoretical Studies on 5 Methyl 1,2,4 Thiadiazol 3 Amine

Quantum Mechanical Investigations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and energetic landscapes with increasing accuracy.

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is widely used to predict the geometric and electronic properties of heterocyclic systems, including thiadiazoles.

For the related compound, 5-amino-3-methyl-1,2,4-thiadiazole, X-ray diffraction has provided precise experimental data on its molecular structure. mdpi.com Such experimental results are the benchmark against which the accuracy of computational methods is measured. DFT calculations, often employing hybrid functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) with basis sets such as 6-31G(d) or 6-311++G**, are used to perform geometry optimizations. nih.govnih.gov These calculations yield bond lengths and angles that are typically in good agreement with experimental values from crystallography. acs.org

Beyond geometry, DFT is instrumental in elucidating electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap suggests that a molecule is more reactive. acs.org For instance, in a study of benzimidazole-thiadiazole hybrids, the compound with the lowest calculated energy gap (ΔE = 3.417 eV) was found to be the most chemically reactive and exhibited the highest biological activity. acs.org Furthermore, DFT, combined with methods like the Gauge-Including Atomic Orbital (GIAO), is used to predict NMR chemical shifts, which helps in the structural elucidation and confirmation of isomers in solution. nih.govnih.gov

Table 1: Comparison of Experimental and Theoretical Data for Thiadiazole Derivatives Note: Data for a closely related isomer, 5-amino-3-methyl-1,2,4-thiadiazole, is used for experimental values. Theoretical methods are applied to various thiadiazole derivatives as examples.

| Parameter | Method | Compound | Value |

| Bond Length (Å) | X-ray Diffraction | 5-amino-3-methyl-1,2,4-thiadiazole | S(1)-N(2): 1.682, N(2)-C(3): 1.317, C(3)-N(4): 1.374 |

| **Bond Angle (°) ** | X-ray Diffraction | 5-amino-3-methyl-1,2,4-thiadiazole | C(5)-S(1)-N(2): 92.03, S(1)-N(2)-C(3): 107.93 |

| HOMO-LUMO Gap (eV) | DFT/B3LYP | Benzimidazole-thiadiazole hybrid (5h) | 3.417 |

| ¹³C NMR Shift (ppm) | GIAO-B3LYP/6-31G(d) | Azine-thiadiazole derivative (Z-isomer) | C₂: 149.14, C₁₈: 138.60 |

Thermodynamic and Kinetic Studies of Tautomerism and Isomerization

Thiadiazole derivatives can exist in different tautomeric and isomeric forms, and computational studies are crucial for understanding their relative stabilities and the kinetics of their interconversion. Tautomerism, such as the amine-imine equilibrium in aminothiadiazoles, significantly affects the molecule's chemical behavior and its interactions in biological systems.

Computational studies on related azine-thiadiazole derivatives have investigated E/Z isomerization. nih.gov Using the DFT-B3LYP method with the 6-31G(d) basis set, it was found that the E isomer was energetically more favorable than the Z isomer by 2.21 kcal/mol. nih.gov The presence of both isomers in solution was confirmed by comparing experimentally observed ¹³C NMR signals with the calculated chemical shifts for each isomer. nih.gov Such studies demonstrate the power of computational chemistry to quantify the thermodynamic stability of different isomers and to help interpret complex experimental spectra.

Table 2: Calculated Energy Differences for Isomers of a Thiadiazole Derivative

| Isomers | Computational Method | Energy Difference (kcal/mol) | More Stable Isomer |

| E/Z Isomers | DFT-B3LYP/6-31G(d) | 2.21 | E Isomer |

Source: Data from a study on azine-modified thiadiazole sulfonamide derivatives. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding how a chemical reaction proceeds is fundamental to controlling its outcome. Computational chemistry allows for the detailed mapping of reaction pathways, including the identification of transient intermediates and high-energy transition states.

For thiadiazoles, computational studies have been instrumental in elucidating reaction mechanisms. For example, the rhodium-catalyzed denitrogenative annulation reactions of 1,2,3-thiadiazoles have been analyzed to understand how these compounds can form a wide range of other heterocyclic products. researchgate.net DFT calculations can map the potential energy surface of a reaction, calculating the energies of reactants, products, intermediates, and the transition states that connect them. This provides the activation energy barriers for different potential pathways, explaining the observed product distributions and regioselectivity. researchgate.netchemrxiv.org While direct studies on 5-Methyl-1,2,4-thiadiazol-3-amine are limited, the methodologies applied to other thiadiazole isomers showcase the potential for computationally exploring its reactivity in cycloadditions, substitutions, and ring-opening reactions. researchgate.netacs.org

Molecular Modeling for Structure-Property Relationships and Predictive Studies

Molecular modeling encompasses a range of computational techniques used to predict how a molecule's structure relates to its physical, chemical, and biological properties. This is particularly valuable in fields like drug discovery, where it can guide the synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example. nih.gov In these studies, statistical models are built to correlate variations in molecular structure with changes in a specific property, such as biological activity. For thiadiazole derivatives, molecular modeling has been used to investigate their potential as therapeutic agents. nih.gov By docking various thiadiazole analogs into the active site of a target protein, researchers can predict their binding affinity and orientation. acs.orgnih.gov These simulations provide a 3D visualization of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information helps explain why certain structural modifications enhance activity and guides the design of new, more effective molecules. nih.gov

Synthesis and Chemical Diversity of 5 Methyl 1,2,4 Thiadiazol 3 Amine Derivatives

Strategies for Modifying the 5-Amino Functionality

The amino group at the 5-position of the 1,2,4-thiadiazole (B1232254) ring is a primary site for chemical modification, allowing for the introduction of a vast range of functionalities that can modulate the molecule's physicochemical and biological properties. Common strategies focus on acylation, alkylation, and the formation of carbamates and Schiff bases.

One of the most straightforward modifications is N-acylation . The reaction of 5-amino-3-methyl-1,2,4-thiadiazole with various acylating agents, such as acid chlorides or anhydrides, yields the corresponding amides. This approach is utilized in the synthesis of hybrid molecules where the amide bond serves as a linker. For instance, coupling with benzoyl chloride introduces a phenyl group, a common substituent in bioactive molecules. nih.gov

Another key strategy is the formation of a carbamate , which can act as a protecting group or a precursor for further reactions. The reaction of 3-bromo-1,2,4-thiadiazol-5-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP yields the tert-butyl carbamate derivative. amazonaws.com This Boc-protected amine is a versatile intermediate for subsequent cross-coupling reactions, where the protecting group can be removed under acidic conditions to regenerate the amino functionality or another derivative. amazonaws.com

Furthermore, the synthesis of N-aryl derivatives can be achieved through methods like the Buchwald-Hartwig amination, although more commonly, 3-substituted-5-arylamino-1,2,4-thiadiazoles are synthesized via intramolecular oxidative S-N bond formation of imidoyl thioureas. organic-chemistry.org This method allows for the direct incorporation of various substituted aryl groups at the 5-amino position.

| Modification Strategy | Reagents | Resulting Functionality | Reference |

| N-Acylation | Benzoyl Chloride, Cs₂CO₃ | Amide | nih.gov |

| Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Boc-protected Amine | amazonaws.com |

| N-Arylation | Imidoyl thioureas, Phenyliodine(III) bis(trifluoroacetate) | Arylamine | organic-chemistry.org |

Introduction of Diverse Substituents at the 3-Position of the Thiadiazole Ring

Diversification at the 3-position of the 5-amino-1,2,4-thiadiazole scaffold typically involves de novo ring synthesis rather than substitution of the existing methyl group. The choice of the starting material, specifically the amidine or thioamide, dictates the substituent at the C3 position of the resulting thiadiazole ring.

The classical synthesis of 5-amino-3-methyl-1,2,4-thiadiazole employs acetamidine (B91507), which provides the 3-methyl group. mdpi.com By substituting acetamidine with other amidines (R-C(=NH)NH₂), a variety of alkyl or aryl groups can be installed at the 3-position. For example, using benzamidine would lead to the 3-phenyl derivative. A facile protocol for constructing 3-substituted 5-amino-1,2,4-thiadiazoles involves the electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, which demonstrates broad substrate scope and excellent functional group tolerance. organic-chemistry.org

Similarly, the reaction of thioamides with nitriles, mediated by molecular iodine, provides an efficient route to unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles. This method allows for the introduction of an alkyl group at the 3-position (from the thioamide) and an aryl group at the 5-position (from the nitrile). Another versatile, transition-metal-free synthesis involves the base-mediated reaction of amidines with dithioesters, leading to 3,5-disubstituted thiadiazoles through an in situ intramolecular dehydrogenative N-S bond formation. nih.govacs.org

| Starting Material 1 | Starting Material 2 | Key Reagent/Condition | 3-Position Substituent | Reference |

| Acetamidine HCl | Potassium Thiocyanate (B1210189) | Bromine, Sodium Methoxide (B1231860) | Methyl | mdpi.com |

| Imidoyl Thioureas | - | Electro-oxidation | Various Alkyl/Aryl | organic-chemistry.org |

| Thioamides | Nitriles | AlCl₃, I₂ | Various Alkyl | acs.org |

| Amidines | Dithioesters | Sodium Hydride, DMF | Various Aryl/Alkyl | nih.govacs.org |

Development of Fused and Spirocyclic Thiadiazole Systems Utilizing the Core Structure

To explore more complex, three-dimensional chemical space, the 1,2,4-thiadiazole ring can be incorporated into fused or spirocyclic systems. These advanced structures often exhibit unique conformational properties and can present functionalities in precise spatial orientations.

Fused thiadiazole systems are created by building a new ring that shares one or more atoms with the thiadiazole core. A notable example is the synthesis of imidazo[1,2-d] nih.govorganic-chemistry.orgnih.govthiadiazole derivatives. nih.govresearchgate.net The synthesis starts from a precursor like 2-mercaptoimidazole, which is used to construct the thiadiazole ring fused to the imidazole moiety. nih.govresearchgate.net These bicyclic systems can be further functionalized, for instance, through SNAr reactions at the C3 position and Suzuki-Miyaura cross-coupling reactions at the C5 position, allowing for the creation of a library of 3,5-disubstituted fused heterocycles. nih.gov Such structures have been investigated as inhibitors of enzymes like Factor XIIIa. acs.org

Spirocyclic thiadiazoles feature two rings connected by a single common atom. While less common, synthetic routes to these compounds have been developed. An elegant approach involves a double [3+2] 1,3-dipolar cycloaddition of nitrilimines (generated in situ from hydrazonyl chlorides) with carbon disulfide. rsc.org This method efficiently constructs a spiro[4.4]thiadiazole scaffold under mild, transition-metal-free conditions, demonstrating a powerful strategy for creating complex spiro-heterocyclic systems.

Design and Synthesis of Hybrid Molecular Scaffolds Incorporating the 1,2,4-Thiadiazole Moiety

Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophores into a single molecule. This approach can lead to compounds with improved activity, better selectivity, or a dual mode of action. The 1,2,4-thiadiazole ring is a popular building block for creating such hybrid molecules.

A variety of hybrid structures have been synthesized. For example, a library of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality has been developed. nih.gov In this design, the two heterocyclic rings are linked through a phenyl group, and further modifications are made on the triazole ring. Another example includes thiadiazole-thiazole hybrids , where the two sulfur-containing heterocycles are linked to create novel scaffolds. tandfonline.com Similarly, 1,2,4-thiadiazole/carbazole hybrids have been synthesized, merging the thiadiazole core with the well-known carbazole moiety. researchgate.net The synthesis of imidazole-1,3,4-thiadiazole hybrids has also been reported, where a metronidazole unit is linked to a substituted thiadiazole via a benzoate bridge. mdpi.com

The synthetic routes to these hybrids often involve multi-step sequences, utilizing standard organic reactions such as amide coupling, cyclization, and cross-coupling reactions to connect the different heterocyclic components.

| Hybrid Scaffold | Linked Moiety | Synthetic Approach | Reference |

| Thiadiazole-Triazole | 1,2,4-Triazole | Multistep synthesis including cyclization and amide coupling | nih.gov |

| Thiadiazole-Thiazole | 1,3-Thiazole | Reaction of carbohydrazide with isothiocyanate and hydrazonoyl halides | tandfonline.com |

| Thiadiazole-Carbazole | Carbazole | One-pot synthesis from amides | researchgate.net |

| Thiadiazole-Imidazole | Nitroimidazole | Multistep synthesis via thiosemicarbazide and ester linkage | mdpi.com |

Regioselective and Stereoselective Synthetic Approaches for New Derivatives

Control over regioselectivity and stereoselectivity is paramount for the efficient synthesis of complex molecules with well-defined structures. In the context of 1,2,4-thiadiazole chemistry, regioselectivity is particularly important for the synthesis of unsymmetrically substituted derivatives.

Regioselective synthesis of 3,5-disubstituted-1,2,4-thiadiazoles is a significant challenge, as classical methods like the oxidative dimerization of thioamides typically yield symmetrical products. acs.org Modern methods have been developed to overcome this. One such approach is the iodine-mediated, one-pot reaction between nitriles and thioamides, which proceeds through sequential intermolecular addition and intramolecular oxidative coupling to yield unsymmetrical 3-alkyl-5-aryl-1,2,4-thiadiazoles. acs.org Another highly regioselective method is the base-promoted condensation of amidines with dithioesters or aryl isothiocyanates, which allows for the controlled synthesis of 3,5-bis(het)aryl or arylaminothiadiazoles. nih.govacs.org These methods provide predictable control over the placement of different substituents on the thiadiazole ring.

Stereoselective synthesis becomes relevant when chiral centers are introduced into the derivatives of 5-amino-3-methyl-1,2,4-thiadiazole. The core molecule itself is achiral. However, chirality can be introduced by attaching a chiral substituent to the 5-amino group or by incorporating a chiral group at the 3-position during the ring synthesis. For example, acylation of the 5-amino group with a chiral carboxylic acid would result in a mixture of diastereomers. A stereoselective approach, perhaps using a chiral catalyst or resolving agent, would be required to obtain a single stereoisomer. While specific examples of stereoselective syntheses starting from this exact core are not prevalent, the principles of asymmetric synthesis would apply, aiming to control the configuration of newly formed stereocenters.

Applications of 5 Methyl 1,2,4 Thiadiazol 3 Amine in Chemical Synthesis and Materials Science

Role as Fundamental Chemical Building Blocks and Intermediates in Organic Synthesis

5-Methyl-1,2,4-thiadiazol-3-amine, also known as 5-amino-3-methyl-1,2,4-thiadiazole, serves as a crucial intermediate in organic synthesis. chemimpex.comchembk.com Its bifunctional nature, possessing both a reactive amino group and a heterocyclic core, allows for a variety of chemical transformations. This makes it an attractive starting material for constructing more complex molecular architectures. The compound is particularly valued in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

The synthesis of this compound itself can be achieved through methods such as the reaction of an in-situ generated N-haloacetamidine with a metal thiocyanate (B1210189). mdpi.comresearchgate.net Researchers have developed improved, chromatography-free procedures for its isolation on a multi-gram scale, enhancing its accessibility for broader synthetic applications. mdpi.comresearchgate.net The availability of this compound facilitates its use in laboratory research and development as well as in chemical production processes. chembk.com

Ligand Design in Coordination Chemistry (N,S Ligands)

The 1,2,4-thiadiazole (B1232254) ring system, containing both nitrogen and sulfur atoms, presents an excellent scaffold for the design of N,S-type ligands. These ligands are capable of coordinating with various metal ions to form stable complexes. researchgate.net The amino group on the this compound molecule provides an additional coordination site, allowing it to act as a bidentate or bridging ligand.

Thiadiazole derivatives have been successfully employed as ligands for the formation of metal complexes. mdpi.com The coordination can occur through the nitrogen atoms of the thiadiazole ring and the exocyclic amino group, leading to the formation of diverse structural motifs. For instance, in some complexes, the chelation of a metal ion occurs via one of the thiadiazole nitrogen atoms and a deprotonated hydroxyl group of a neighboring substituent. semanticscholar.org The ability of thiadiazole-based ligands to form complexes with different nuclearities and architectures makes them valuable in the field of coordination chemistry. researchgate.net

Chromophoric Applications in Dye Chemistry

Heterocyclic compounds are integral components in the synthesis of various dyes, and this compound is no exception. It has been identified as a useful component in the preparation of azo dyes. mdpi.comresearchgate.net Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–).

The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. The amino group of this compound can be diazotized and then coupled with various aromatic compounds to produce a range of colored substances. The resulting thiadiazolyl-azo dyes can exhibit interesting chromophoric properties, with applications in industries such as textiles and printing. researchgate.net

Synthetic Utility in Agrochemical Compound Development

One of the most significant applications of this compound is in the field of agrochemicals. It serves as a key intermediate in the synthesis of a variety of pesticides, including herbicides and fungicides. chemimpex.commdpi.comresearchgate.net The unique structural features of the thiadiazole ring are believed to contribute to the biological activity of the resulting agrochemical products.

The development of new and effective crop protection agents is a continuous effort in agricultural science. The use of this compound as a building block allows for the creation of novel compounds with potential for enhanced efficacy and targeted action against specific pests. chemimpex.com For example, 1,2,3-thiadiazole (B1210528) derivatives have been investigated for their fungicidal and insecticidal properties. mdpi.com

Contribution to Enzyme Inhibitor Scaffold Synthesis

The 1,2,4-thiadiazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This compound has been utilized as a component in the synthesis of medicinally important enzyme inhibitors. mdpi.comresearchgate.net

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental in the development of therapeutic agents for a wide range of diseases. For instance, thiadiazole and its fused derivatives have been investigated for their inhibitory activity against enzymes such as nucleotide pyrophosphatases (NPPs), alkaline phosphatases (APs), and ectonucleoside triphosphate diphosphohydrolases (NTPDs). d-nb.info Furthermore, derivatives of 1,2,4-triazole, which can be synthesized from thiadiazole precursors, have shown potential as inhibitors of enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and diabetes, respectively. nih.gov

Advanced Organic Reaction Reagents for Diversified Compound Libraries

The versatility of this compound as a reactive intermediate makes it a valuable tool for generating diversified compound libraries. These libraries, consisting of a large number of structurally related compounds, are essential for high-throughput screening in drug discovery and materials science. By systematically modifying the structure of this compound through various organic reactions, chemists can rapidly produce a wide range of novel molecules.

For example, the functionalization of the amino group or the heterocyclic ring can lead to a diverse set of derivatives. These derivatives can then be screened for various biological activities or material properties. The synthesis of ω-haloalkylthio derivatives of thiadiazoles, for instance, provides alkylating agents that can be used to create libraries of products. mdpi.com The development of one-pot synthesis methods for 1,3,4-thiadiazol-2-amine derivatives further facilitates the generation of such libraries. encyclopedia.pub This approach accelerates the discovery of new lead compounds for further development in medicine and materials science. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃H₅N₃S | chembk.com |

| CAS Number | 17467-35-5 | chembk.comswchemilab.com |

| Molecular Weight | 115.16 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 223-228 °C | sigmaaldrich.com |

Q & A

Q. Basic

- ¹H NMR : Look for NH₂ protons near δ 5.5–6.0 ppm and methyl groups (CH₃) at δ 2.3–2.5 ppm. Aromatic protons in derivatives appear at δ 7.0–8.0 ppm .

- IR spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C=S/C-N vibrations (1250–1350 cm⁻¹) confirm the thiadiazole core .

- Mass spectrometry : Molecular ion peaks at m/z 115.16 (C₃H₅N₃S) validate the molecular formula .

What safety protocols should be followed when handling this compound in laboratory settings?

Q. Basic

- Waste disposal : Segregate chemical waste and transfer to certified hazardous waste treatment facilities to avoid environmental contamination .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal or inhalation exposure.

- Storage : Store in airtight containers at 2–8°C to prevent degradation.

How can researchers resolve tautomeric or isomeric ambiguities in this compound using crystallographic versus spectroscopic methods?

Q. Advanced

- X-ray crystallography : Provides definitive proof of tautomeric forms by revealing bond lengths and angles. For example, in related triazole systems, crystallography identified coexisting tautomers with planar ring geometries .

- ¹³C NMR : Distinguishes tautomers via chemical shifts of ring carbons (e.g., C-3 vs. C-5 in thiadiazoles).

- Limitations : Spectroscopic methods may average tautomers in solution, whereas crystallography captures static solid-state structures .

What strategies are recommended for designing S-alkyl derivatives of this compound to enhance biological activity?

Q. Advanced

- Nucleophilic substitution : React the thiol (-SH) group with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/EtOH) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yields by 15–20% .

- Functionalization : Introduce electron-withdrawing groups (e.g., CF₃) to enhance antimicrobial activity .

How can SHELX software be applied in the crystallographic refinement of this compound structures, and what challenges might arise?

Q. Advanced

- Data processing : Use SHELXL for least-squares refinement of atomic coordinates against high-resolution X-ray data.

- Challenges :

- Validation : Check R-factors (<5%) and residual electron density maps .

What experimental approaches are used to assess the antimicrobial potential of this compound derivatives, and how should contradictory data be analyzed?

Q. Advanced

- Agar dilution assays : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains at concentrations of 10–100 µg/mL .

- Contradiction analysis :

- Strain variability : Compare MIC values across multiple strains to identify specificity.

- Biofilm vs. planktonic assays : Biofilm-forming pathogens may show reduced susceptibility .

- Statistical validation : Use ANOVA to assess significance (p < 0.05) across replicates.

How do reaction mechanisms differ when synthesizing this compound under nucleophilic substitution versus other pathways?

Q. Advanced

- Nucleophilic substitution : Proceeds via a two-step mechanism where a thiolate ion attacks an electrophilic carbon (e.g., in 4-fluorobenzyl chloride) .

- Cyclocondensation : Involves dehydration of thiosemicarbazide intermediates, forming the thiadiazole ring .

- Kinetic studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., ring closure vs. protonation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.